molecular formula C10H13FN2O3 B2632611 3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline CAS No. 1183370-73-1

3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline

Cat. No.: B2632611
CAS No.: 1183370-73-1
M. Wt: 228.223
InChI Key: WNUFIPZYRPMKKD-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a fluorine atom, a methoxypropyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the fluorine and methoxypropyl groups. One common method involves the following steps:

    Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the aromatic ring.

    Fluorination: The nitroaniline intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

    Alkylation: The final step involves the alkylation of the fluorinated nitroaniline with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 3-Fluoro-N-(3-methoxypropyl)-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Fluoro-N-(3-methoxypropyl)-2-nitrobenzaldehyde or 3-Fluoro-N-(3-methoxypropyl)-2-nitrobenzoic acid.

Scientific Research Applications

3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its structural features may contribute to the development of new drugs with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom and methoxypropyl group may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-(3-methoxypropyl)-4-nitroaniline: Similar structure but with the nitro group at a different position.

    3-Fluoro-N-(3-methoxypropyl)-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a nitro group.

    3-Fluoro-N-(3-methoxypropyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.

Uniqueness

3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the 2-position, combined with the fluorine and methoxypropyl groups, makes it a versatile compound for various applications. Its reactivity and stability are influenced by this unique combination of functional groups, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-fluoro-N-(3-methoxypropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3/c1-16-7-3-6-12-9-5-2-4-8(11)10(9)13(14)15/h2,4-5,12H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUFIPZYRPMKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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